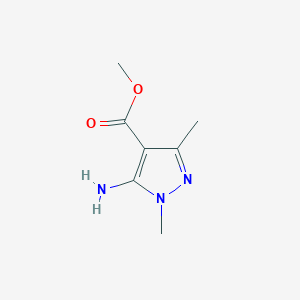

methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-1,3-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPMTVHWFXFUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)OC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110860-59-8 | |

| Record name | methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction can produce regioisomeric pyrazoles, which are often separated through chromatographic techniques. Another method involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may utilize large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and yield of the reaction while offering eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, often using halogenating agents or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Halogenating agents: Chlorine, bromine.

Alkylating agents: Methyl iodide, ethyl bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce various substituted pyrazoles .

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds

Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions facilitate the development of new synthetic methodologies.

Reactions Overview:

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Pyrazole-4-carboxylic acid derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Substituted pyrazoles |

| Nucleophilic Substitution | Halogenating agents (e.g., chlorine) | Various substituted products |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines and microbial strains.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against HeLa cells (cervical cancer) while maintaining moderate toxicity on human dermal fibroblasts. These findings suggest its potential as a lead compound in anticancer drug development .

Medicinal Applications

Pharmaceutical Intermediate

The compound is explored as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases. Its structural features allow interaction with biological targets such as enzymes and receptors, making it valuable in drug design.

Therapeutic Potential

Research has highlighted its potential therapeutic applications in:

- Anti-inflammatory agents

- Antimicrobial agents

- Antioxidants

These properties are attributed to its ability to inhibit specific biological pathways involved in disease processes .

Industrial Applications

Agrochemicals Production

this compound is utilized in the production of agrochemicals. Its derivatives have been employed in developing herbicides and pesticides due to their efficacy against various plant pathogens.

Mechanism of Action

The mechanism of action of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby protecting cells from damage . The exact molecular targets and pathways can vary based on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-Amino-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

5-Cyano-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

- Molecular Formula: C₇H₈N₃O₂ (cyano substitution); Molecular Weight: 167.16 g/mol .

- Key Differences: Replacement of the amino group with a cyano (-CN) group introduces electron-withdrawing effects, reducing nucleophilicity at position 4. This substitution may enhance thermal stability but limit hydrogen-bonding interactions compared to the amino analog.

5-Methyl-1,3-Diphenyl-1H-Pyrazole-4-Carboxylic Acid

- Molecular Formula : C₁₇H₁₄N₂O₂; Molecular Weight : 278.31 g/mol .

- The carboxylic acid (-COOH) at position 4 enables salt formation and coordination chemistry, unlike the ester group in the target compound.

Substituent Effects on Reactivity and Properties

Electronic Effects

Steric Effects

- Methyl vs. Ethyl Esters : Ethyl esters exhibit slower hydrolysis rates under basic conditions compared to methyl esters due to increased steric hindrance .

- Phenyl Substitutions : Bulkier groups (e.g., in diphenyl analogs) reduce solubility in polar solvents but enhance crystallinity .

Physical and Chemical Properties

Stability and Commercial Availability

Biological Activity

Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (MDPC) is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molar Mass: 169.18 g/mol

Key Functional Groups: Amino group, methyl groups, carboxylate group.

The structure of MDPC features a pyrazole ring with specific substituents that influence its reactivity and biological activity. The unique arrangement of functional groups allows for interactions with various biological targets.

Synthesis of this compound

MDPC is synthesized through cyclocondensation reactions involving methylhydrazine and acetylenic ketones in ethanol, often utilizing heterogeneous catalysts to enhance yield and efficiency. The following table summarizes common synthetic routes:

| Method | Reagents | Yield |

|---|---|---|

| Cyclocondensation | Methylhydrazine + Acetylenic Ketones | Varies (60-90%) |

| Batch Reactor Synthesis | Catalysts (e.g., Amberlyst-70) | High Efficiency |

Antimicrobial Properties

MDPC has been evaluated for its antimicrobial efficacy against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis.

Anticancer Activity

Recent research highlights MDPC's potential as an anticancer agent. In vitro studies show that MDPC inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

MDPC has demonstrated anti-inflammatory properties in several models. It inhibits pro-inflammatory cytokines and reduces oxidative stress markers in cellular assays. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological effects of MDPC can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: MDPC acts as an inhibitor for enzymes involved in inflammatory pathways.

- Receptor Modulation: The compound may modulate receptors that are critical in cancer progression and inflammation.

Case Studies

-

Antimicrobial Study:

A study conducted on MDPC's antibacterial properties revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential. -

Anticancer Research:

In a study examining the effects of MDPC on lung cancer cells, results showed a 50% reduction in cell viability at a concentration of 10 µM after 48 hours, suggesting effective dose-dependent anticancer activity .

Comparative Analysis with Similar Compounds

The following table compares MDPC with structurally related compounds regarding their biological activities:

| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | CHNO | High | Moderate |

| 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester | CHNO | Moderate | Low |

| 3-methyl-1-phenyl-1H-pyrazol-5-ol | CHNO | Low | High |

Q & A

Basic: What are the optimal synthetic routes for methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate?

Methodological Answer:

The compound is typically synthesized via cyclocondensation or hydrazine-mediated reactions. A common approach involves:

- Cyclocondensation : Reacting ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by treatment with methylhydrazine to cyclize into the pyrazole core. Hydrolysis and esterification yield the carboxylate moiety .

- Hydrazine Hydrate Reaction : Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate derivatives can react with hydrazine hydrate under reflux conditions to introduce the amino group. For example, ethyl esters of similar pyrazoles undergo substitution at the 5-position with 80% hydrazine hydrate, achieving yields >85% .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regiochemistry. For instance, the 5-amino group in similar pyrazoles appears as a singlet near δ 4.46 ppm, while the methyl ester resonates at δ 3.94 ppm .

- IR Spectroscopy : Stretching frequencies for the ester carbonyl (C=O, ~1700 cm) and amino groups (N-H, ~3300–3400 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced: How can X-ray crystallography using SHELX software determine its molecular structure?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in solvents like ethanol or DCM.

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- SHELX Refinement : SHELXL refines atomic coordinates and thermal parameters. For pyrazole derivatives, anisotropic displacement parameters resolve disorder in methyl/amino groups. Hydrogen bonding networks (e.g., N–H⋯O interactions) are mapped using SHELXPRO .

Advanced: How to resolve contradictions in NMR data due to tautomerism or isomerism?

Methodological Answer:

- Variable Temperature NMR : Detect tautomeric equilibria (e.g., amino ↔ imino) by observing signal splitting at low temperatures.

- 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to distinguish isomers. For example, NOE effects between the 1-methyl and 3-methyl groups confirm regiochemistry .

- DFT Calculations : Compare experimental H NMR shifts with computed values (B3LYP/6-311++G(d,p)) to validate dominant tautomers .

Advanced: What computational methods predict its reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic (HOMO) and electrophilic (LUMO) sites. For pyrazole-4-carboxylates, the 4-carboxylate group often acts as an electrophile due to electron withdrawal by the ester .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for alkylation or acylation. The amino group at position 5 shows high electron density, favoring reactions with electrophiles like nitrous acid .

Basic: What are common reactions at the 4-carboxylate group?

Methodological Answer:

- Hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH/EtOH (yields >90%) .

- Amide Formation : React with hydrazines or amines in DMF to form hydrazides or amides, useful for generating bioactive derivatives .

- Reduction : Use LiAlH to reduce the ester to a hydroxymethyl group, enabling further functionalization .

Advanced: What strategies enable regioselective functionalization of the pyrazole ring?

Methodological Answer:

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate position 3, enabling selective halogenation or coupling reactions.

- Protection/Deprotection : Temporarily protect the 5-amino group with Boc (tert-butoxycarbonyl) to direct electrophiles to position 4 .

- Microwave-Assisted Synthesis : Enhance selectivity in heterocyclic annulations (e.g., forming oxadiazoles) by controlling reaction kinetics .

Advanced: How to design bioactivity assays considering its structural features?

Methodological Answer:

- Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., COX-2, MAP kinases) based on molecular docking (AutoDock Vina).

- SAR Studies : Modify the 4-carboxylate and 5-amino groups to assess cytotoxicity (MTT assay) and enzyme inhibition (IC measurements). For example, replacing the methyl ester with a trifluoromethyl group enhances lipophilicity and blood-brain barrier penetration .

- Metabolic Stability : Use liver microsome assays to evaluate ester hydrolysis rates, critical for optimizing pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.